3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride
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Overview
Description
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride typically involves the reaction of 5-methyl-1,2,4-oxadiazole with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the aniline group.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(4-Chlorophenyl)-5-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl-1,2,4-oxadiazole .
Uniqueness
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring with the aniline group makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
10185-70-3 |
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Molecular Formula |
C9H10ClN3O |
Molecular Weight |
211.65 g/mol |
IUPAC Name |
3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline;hydrochloride |
InChI |
InChI=1S/C9H9N3O.ClH/c1-6-11-9(12-13-6)7-3-2-4-8(10)5-7;/h2-5H,10H2,1H3;1H |
InChI Key |
LQCHGYNHWWAFML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)N.Cl |
Origin of Product |
United States |
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